molecular formula C9H6BrNO2 B1377468 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde CAS No. 99365-41-0

6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde

Cat. No. B1377468
CAS RN: 99365-41-0
M. Wt: 240.05 g/mol
InChI Key: KOINVBRHPOLJCG-UHFFFAOYSA-N
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Description

“6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .


Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . The investigation of novel methods of synthesis, including various chemical reactions, has attracted the attention of the chemical community .

Scientific Research Applications

Chemical Characterization and Molecular Interactions 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde, along with other related compounds, has been identified in marine sponges like Smenospongia sp. These compounds are part of a group known as bisindole alkaloids, which are of interest due to their complex structures and potential biological activities. One study characterized the molecular interactions of a related molecule, highlighting the formation of hydrogen bonds that contribute to its structural stability and could imply its reactivity or interaction with other molecules in biological systems (Ali et al., 2005).

Biological Interactions and Structural Analysis In a comprehensive study, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other chemical entities led to the formation of a new compound. This compound was thoroughly characterized using various spectroscopic and thermal tools. The study also explored its molecular geometry, electronic spectra, and molecular interactions, providing detailed insights into the compound's properties and potential interactions in biological systems (Barakat et al., 2017).

Antimicrobial Applications A derivative of indole-3-carbaldehyde demonstrated promising antimicrobial activities. The study synthesized a series of compounds and tested them against various fungi and bacteria. The results revealed that certain compounds exhibited significant antifungal activity, while others showed moderate activity against a spectrum of bacteria. This suggests the potential utility of this compound and its derivatives in developing new antimicrobial agents (Vijaya Laxmi & Rajitha, 2010).

Future Directions

The future directions for the study of “6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde” and similar compounds likely involve further exploration of their synthesis methods and biological activities. Given the wide range of biological activities exhibited by indole derivatives, there is potential for the development of new therapeutic agents .

properties

IUPAC Name

6-bromo-2-oxo-1,3-dihydroindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-5-1-2-6-7(4-12)9(13)11-8(6)3-5/h1-4,7H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOINVBRHPOLJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde

CAS RN

99365-41-0
Record name 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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